molecular formula C13H13N3O2 B12310589 N-(5-aminopyridin-2-yl)-3-methoxybenzamide

N-(5-aminopyridin-2-yl)-3-methoxybenzamide

Cat. No.: B12310589
M. Wt: 243.26 g/mol
InChI Key: MGSAIHIUXACUTD-UHFFFAOYSA-N
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Description

N-(5-aminopyridin-2-yl)-3-methoxybenzamide is a compound that belongs to the class of pyridine derivatives. These compounds are known for their significant biological and therapeutic value. The presence of both pyridine and benzamide moieties in its structure makes it an interesting subject for various scientific studies, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-aminopyridin-2-yl)-3-methoxybenzamide can be achieved through a series of reactions involving the coupling of 5-aminopyridine with 3-methoxybenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild and do not require high temperatures .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated systems can also enhance the reproducibility and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: N-(5-aminopyridin-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, primary amines, and various substituted benzamides .

Scientific Research Applications

N-(5-aminopyridin-2-yl)-3-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-aminopyridin-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: N-(5-aminopyridin-2-yl)-3-methoxybenzamide is unique due to the combination of the 5-aminopyridine and 3-methoxybenzamide moieties. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various scientific studies .

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-(5-aminopyridin-2-yl)-3-methoxybenzamide

InChI

InChI=1S/C13H13N3O2/c1-18-11-4-2-3-9(7-11)13(17)16-12-6-5-10(14)8-15-12/h2-8H,14H2,1H3,(H,15,16,17)

InChI Key

MGSAIHIUXACUTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)N

Origin of Product

United States

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